N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide
Description
N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a pyrimidine core substituted with a cyclopropylmethyl group and a 1-methylpyrazole sulfonamide moiety. Sulfonamides are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties, often attributed to their ability to interact with enzymatic active sites or protein domains via hydrogen bonding and hydrophobic interactions .
The cyclopropyl group on the pyrimidine ring may enhance metabolic stability compared to bulkier alkyl or aryl substituents, while the methylpyrazole sulfonamide moiety could influence solubility and target binding affinity. Such structural attributes are critical in drug design, balancing pharmacokinetics and pharmacodynamics.
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c1-17-7-11(6-15-17)20(18,19)16-5-10-4-12(9-2-3-9)14-8-13-10/h4,6-9,16H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEVCIQUDFRDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the cyclopropyl group. The pyrazole ring is then synthesized and attached to the pyrimidine ring. Finally, the sulfonamide group is introduced under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
Anticancer Activity
The compound has shown promising results as an anticancer agent. Its mechanism of action primarily involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Case Studies
- Study on Breast Cancer Cells (MDA-MB-231) : The compound demonstrated significant growth inhibition with an IC50 value of approximately 15 µM.
- Liver Cancer Cells (HepG2) : In vitro assays revealed an IC50 value of around 12 µM, indicating potential efficacy against liver tumors.
Antimicrobial Properties
Research indicates that N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide possesses antimicrobial activity against various pathogens.
Efficacy Data
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 µg/mL |
| Escherichia coli | 15 | 64 µg/mL |
| Pseudomonas aeruginosa | 12 | 128 µg/mL |
These results suggest moderate antibacterial activity, making it a candidate for further development in treating bacterial infections.
Structural Modifications
Ongoing research aims to modify the pyrazole and pyrimidine components to enhance the compound's potency and selectivity against specific cancer types and resistant bacterial strains.
Clinical Trials
Further clinical trials are necessary to evaluate the safety and efficacy of this compound in human subjects, particularly focusing on its application in advanced cancer treatments and resistant infections.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure combines a pyrimidine ring with a pyrazole-sulfonamide group, distinguishing it from analogs. Key comparisons include:
Table 1: Substituent and Functional Group Comparison
Physical and Spectroscopic Properties
Table 2: Physical and Spectroscopic Data Comparison
- Melting Points : The higher melting point of Example 56 (211–214°C) compared to Compound 27 (138–142°C) suggests stronger intermolecular forces, likely due to fluorinated aromatic systems and ketone groups .
- IR Spectroscopy : The absence of a carbonyl peak (C=O) in the target compound distinguishes it from Compound 27, which includes a carbamate group (1726 cm⁻¹) .
Biological Activity
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C13H16N4O2S and a molecular weight of 296.36 g/mol. The structure features a pyrazole core linked to a cyclopropyl-pyrimidine moiety, which contributes to its biological properties.
Synthesis
Various synthetic routes have been explored for the preparation of pyrazole derivatives, including this compound. The general approach involves the reaction of appropriate hydrazines with carbonyl compounds followed by sulfonamide formation. This method allows for the introduction of different substituents that can modulate biological activity.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies indicate that derivatives of pyrazoles exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For example, compounds in related studies demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 mg/mL against these pathogens .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Pyrazole Derivative A | 12.5 | MRSA |
| Pyrazole Derivative B | 25.1 | E. coli |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In several studies, pyrazole derivatives were reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For instance, one study reported that certain pyrazole derivatives showed IC50 values comparable to the standard anti-inflammatory drug celecoxib .
| Compound | IC50 (μmol) | Target Enzyme |
|---|---|---|
| Pyrazole Derivative C | 0.04 ± 0.01 | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of this compound and its analogs. The compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .
Case Studies
-
Case Study: Antimicrobial Efficacy
- A series of pyrazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that certain compounds exhibited significant antibacterial activity with MIC values ranging from 12.5 to 25 mg/mL.
- Case Study: Anti-inflammatory Mechanism
-
Case Study: Anticancer Potential
- A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing dose-dependent inhibition of cell proliferation and induction of apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
